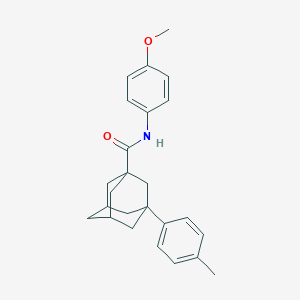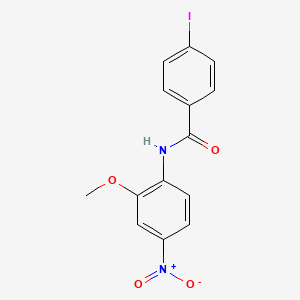![molecular formula C20H12ClN3O3S B4955980 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4955980.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide, commonly known as BTA-1, is a chemical compound that has been extensively studied for its potential use in scientific research. BTA-1 belongs to the class of benzothiazole derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
作用機序
BTA-1 exerts its biological activities through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, BTA-1 reduces the production of prostaglandins, thereby exerting its anti-inflammatory activity. BTA-1 has also been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine. By inhibiting MAO-B, BTA-1 increases the levels of dopamine in the brain, which may contribute to its neuroprotective activity.
Biochemical and Physiological Effects:
BTA-1 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BTA-1 has also been shown to reduce the production of reactive oxygen species (ROS), which are important mediators of oxidative stress. In addition, BTA-1 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of using BTA-1 in lab experiments is its well-established mechanism of action. BTA-1 has been extensively studied, and its mechanism of action has been well-characterized. In addition, BTA-1 is readily available and relatively inexpensive, which makes it an attractive compound for use in lab experiments. However, one of the limitations of using BTA-1 in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of BTA-1 for use in experiments.
将来の方向性
There are several future directions for the study of BTA-1. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of BTA-1. Another potential direction is the study of the neuroprotective effects of BTA-1 in animal models of neurodegenerative diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of BTA-1 in humans is an important area of future research.
合成法
The synthesis of BTA-1 involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 3-amino-1,2-benzothiazole in the presence of a base. The resulting product is then further purified by recrystallization. The yield of BTA-1 obtained through this method is approximately 50%.
科学的研究の応用
BTA-1 has been extensively studied for its potential use in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective activities. BTA-1 has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3S/c21-16-11-14(24(26)27)8-9-15(16)19(25)22-13-5-3-4-12(10-13)20-23-17-6-1-2-7-18(17)28-20/h1-11H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBHYIYMMOFBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)



![[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)
![4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4955963.png)
![4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4955969.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4955989.png)
![1-(2-fluorophenyl)-4-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4955992.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4956000.png)
![2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4956010.png)